molecular formula C₂₀H₄₃NO₂ B1154271 N,N-Bis-[1-(hydroxyethyl)octyl]amine

N,N-Bis-[1-(hydroxyethyl)octyl]amine

Cat. No.: B1154271
M. Wt: 329.56
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis-[1-(hydroxyethyl)octyl]amine is a branched alkanolamine featuring two octyl chains substituted with hydroxyethyl (-CH2CH2OH) groups at the nitrogen center.

Properties

Molecular Formula

C₂₀H₄₃NO₂

Molecular Weight

329.56

Origin of Product

United States

Comparison with Similar Compounds

Example Compounds :

  • N,N-Bis(2-hydroxyethyl)ethylenediamine (): Contains dual hydroxyethyl groups and an ethylenediamine backbone.
  • N,N-Bis-(2-hydroxypropyl)-N-(hydroxyethyl)amine (): A tertiary alkanolamine with mixed hydroxyethyl/hydroxypropyl substituents.
Property N,N-Bis-[1-(hydroxyethyl)octyl]amine (Inferred) N,N-Bis(2-hydroxyethyl)ethylenediamine N,N-Bis-(2-hydroxypropyl)-N-(hydroxyethyl)amine
Molecular Formula C20H43NO2 (estimated) C6H16N2O2 C9H21NO3
Hydrophobic Chain Octyl (C8) Ethylenediamine (C2) Hydroxypropyl (C3)
Applications Surfactants, drug delivery Chelating agents, polymer synthesis Cement additives, corrosion inhibitors

Key Differences :

  • The octyl chains in this compound enhance hydrophobicity compared to shorter-chain analogs, favoring micelle formation in surfactants .
  • Hydroxypropyl groups in improve solubility in polar solvents, whereas hydroxyethyl/octyl combinations may balance lipophilicity for pharmaceutical use .

Octylamine Derivatives

Example Compounds :

  • 1-Octylamine (): A primary amine with a linear C8 chain.
  • N,N-Dimethyloctylamine (): A tertiary amine with methyl groups replacing hydroxyethyl substituents.
Property This compound 1-Octylamine N,N-Dimethyloctylamine
Amine Type Tertiary (branched) Primary Tertiary
Functional Groups Hydroxyethyl (-CH2CH2OH) None Methyl (-CH3)
Applications Potential surfactant, drug carrier LCD materials, pharmaceutical intermediates Surfactant, corrosion inhibitor

Key Differences :

  • Hydroxyethyl groups introduce hydrogen-bonding capability, enhancing water solubility compared to 1-octylamine .
  • Unlike N,N-Dimethyloctylamine (), the hydroxyethyl substituents may reduce volatility and improve biocompatibility .

Bis-Electrophiles and Toxicity

Example Compound : N,N-Bis-(2-chloroethyl)-amine (): A bis-electrophile used in cancer therapy.

Property This compound N,N-Bis-(2-chloroethyl)-amine
Reactivity Low (hydroxyethyl is non-electrophilic) High (chloroethyl groups alkylate DNA)
Toxicity Likely low High (carcinogenic metabolite)
Applications Industrial surfactants Chemotherapy, autoimmune disease treatment

Key Insight : Replacement of chloroethyl with hydroxyethyl groups eliminates DNA-crosslinking activity, shifting applications from medical to industrial .

Aromatic Amine Derivatives

Example Compound : N,N-Bis-(α,α,α-trifluoro-m-tolyl)amine derivatives (): Antiinflammatory/antibacterial agents with aromatic substituents.

Property This compound N,N-Bis-(α,α,α-trifluoro-m-tolyl)amine
Substituents Aliphatic (octyl/hydroxyethyl) Aromatic (trifluoromethylphenyl)
Bioactivity Not reported Antiinflammatory, hypotensive
Electronic Effects Electron-donating (hydroxyethyl) Electron-withdrawing (CF3)

Key Difference : Aromatic amines () exhibit pharmacological activity due to π-π interactions, while aliphatic analogs like this compound are more suited for physicochemical applications .

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